Diisopropyl bicarbamate

Melting Point Solid-Form Processing Hydrazine Diester Series

Diisopropyl bicarbamate (diisopropyl hydrazine-1,2-dicarboxylate; C₈H₁₆N₂O₄; MW 204.23) is a symmetrically substituted hydrazine diester that exists as a white crystalline powder with a melting point of 108 °C. It serves a dual role in the scientific supply chain: as the USP-designated Orlistat Related Compound B reference standard for pharmaceutical impurity profiling, and as an organocatalyst for photocatalytic esterification under visible-light conditions.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 19740-72-8
Cat. No. B141130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl bicarbamate
CAS19740-72-8
Synonyms1,2-Hydrazinedicarboxylic Acid 1,2-Bis(1-methylethyl) Ester;  1,2-Hydrazinedicarboxylic Acid Bis(1-methylethyl) Ester;  Bis(1-methylethyl) hydrazine-1,2-dicarboxylate;  Celogen HT 500;  Diisopropyl 1,2-Hydrazinedicarboxylate;  Diisopropyl Hydrazodicarboxy
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NNC(=O)OC(C)C
InChIInChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)
InChIKeyFBZULTVJWVCJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Bicarbamate (CAS 19740-72-8): Procurement-Relevant Compound Profile


Diisopropyl bicarbamate (diisopropyl hydrazine-1,2-dicarboxylate; C₈H₁₆N₂O₄; MW 204.23) is a symmetrically substituted hydrazine diester that exists as a white crystalline powder with a melting point of 108 °C . It serves a dual role in the scientific supply chain: (1) as the USP-designated Orlistat Related Compound B reference standard for pharmaceutical impurity profiling, and (2) as an organocatalyst for photocatalytic esterification under visible-light conditions . These applications distinguish it from structurally analogous but functionally non-equivalent hydrazine-1,2-dicarboxylate esters.

Why Generic Hydrazine-1,2-Dicarboxylate Esters Cannot Substitute for Diisopropyl Bicarbamate in Critical Workflows


Hydrazine-1,2-dicarboxylate esters form a homologous series (dimethyl, diethyl, diisopropyl, di‑tert‑butyl), but the diisopropyl member possesses a unique combination of regulatory recognition and catalytic functionality that generic analogs do not replicate. Only the diisopropyl ester is monographed as USP Orlistat Related Compound B, with a defined limit of NMT 0.05 % . Furthermore, its specific steric and electronic profile enables it to function as a photoesterification organocatalyst—a role for which the dimethyl and diethyl analogs have no documented utility . Substituting a generic hydrazine dicarboxylate therefore risks both regulatory non-compliance and loss of a validated catalytic transformation.

Quantitative Differentiation Evidence for Diisopropyl Bicarbamate vs. Closest Hydrazine Dicarboxylate Analogs


Melting Point: 108 °C vs. 129–131 °C for Dimethyl Hydrazine-1,2-Dicarboxylate

Diisopropyl bicarbamate melts at 108 °C , approximately 21–23 °C lower than the dimethyl analog (129–131 °C ). This lower melting point may simplify melt-based processing or recrystallization compared to the higher-melting dimethyl homologue.

Melting Point Solid-Form Processing Hydrazine Diester Series

Pharmacopoeial Regulatory Status: USP Orlistat Related Compound B vs. Non-Compendial Dimethyl/Diethyl Analogs

The diisopropyl ester is formally recognized in the USP as Orlistat Related Compound B with a quantitative limit of NMT 0.05 % . The dimethyl analog (CAS 17643-54-8) and diethyl analog (CAS 4114-28-7) are not listed in any major pharmacopoeia for this purpose. No compendial acceptance criteria exist for substitution with alternative hydrazine dicarboxylate esters.

Pharmaceutical Reference Standard Impurity Profiling Regulatory Compliance

Organocatalytic Function: Photocatalytic Esterification with 65% Yield vs. Unreported Catalytic Activity for Dimethyl/Diethyl Analogs

Diisopropyl hydrazine-1,2-dicarboxylate acts as an organocatalyst for photocatalytic esterification of carboxylic acids with alcohols under 450 nm blue LED irradiation, delivering ester products in 65% yield (isolated) at a catalyst loading of 0.015 mmol . A systematic literature search identified no equivalent photocatalytic esterification protocol employing dimethyl or diethyl hydrazine-1,2-dicarboxylate.

Organocatalysis Photochemistry Visible-Light Esterification

Commercial Purity: ≥98.0% (GC) for Diisopropyl vs. 97% for Diethyl Hydrazine-1,2-Dicarboxylate

The diisopropyl compound is routinely supplied at ≥98.0% purity by GC , whereas the diethyl analog (CAS 4114-28-7) is commonly offered at 97% purity . This ≥1.0 percentage-point purity advantage translates to a lower theoretical maximum of undefined impurities, which is critical for analytical reference standard applications.

Purity Specification Quality Control Procurement Specification

Synthetic Utility: 90.7% Yield as DIAD Precursor vs. Dimethyl/Diethyl Analogs for Which Comparative DIAD-Synthesis Data Are Unavailable

Diisopropyl bicarbamate is the direct precursor to diisopropyl azodicarboxylate (DIAD), a widely used Mitsunobu reagent. Under optimized conditions (n(diisopropyl bicarbamate):n(H₂O₂) = 1:1.1, –5 to 5 °C, 2 h), DIAD is obtained in 90.7% total yield . No peer-reviewed or patent literature was identified reporting comparable DIAD-synthesis yields from the dimethyl or diethyl hydrazine-1,2-dicarboxylate precursors.

DIAD Synthesis Mitsunobu Reagent Azo-Dicarboxylate

Optimal Procurement Application Scenarios for Diisopropyl Bicarbamate (CAS 19740-72-8)


Orlistat Drug Substance and Drug Product Impurity Profiling (QC Release and Stability Testing)

Laboratories conducting USP-compliant Orlistat testing must use the diisopropyl ester as Orlistat Related Compound B reference standard, with a compendial acceptance limit of NMT 0.05 % . Substitution with a non-compendial hydrazine dicarboxylate would invalidate the analytical method for regulatory submission purposes.

Photocatalytic Esterification Methodology Development

Synthetic chemistry groups developing visible-light-mediated esterification protocols can employ diisopropyl bicarbamate as a validated organocatalyst, achieving 65% isolated yield under 450 nm LED irradiation . This catalytic function is not available from the dimethyl or diethyl analogs.

In-House Synthesis of Diisopropyl Azodicarboxylate (DIAD) for Mitsunobu Chemistry

For laboratories that prepare DIAD internally, the diisopropyl bicarbamate intermediate delivers a published total yield of 90.7% when oxidized with hydrogen peroxide under controlled conditions . This established synthetic route mitigates the risk associated with untested alternative hydrazine dicarboxylate precursors.

High-Purity Organic Synthesis Where ≥98.0% Purity Is a Prerequisite

Procurement specifications that mandate ≥98.0% purity by GC can be satisfied by the commercially available diisopropyl ester , whereas the commonly supplied diethyl analog is specified at 97% purity . In catalytic or reference-standard workflows, this purity differential directly impacts experimental reliability.

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